REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]([Br:11])=[CH:9][N:8]=[C:7](SC)[N:6]=1)=[O:4].ClC1C=CC=C(C(OO)=O)C=1.Cl.CN.C[CH2:29][N:30](C(C)C)C(C)C>C(Cl)Cl.C1COCC1>[Br:11][C:10]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][C:7]([NH:30][CH3:29])=[N:8][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
661 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=NC=C1Br)SC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
ADDITION
|
Details
|
to adding CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The two phases were decanted
|
Type
|
EXTRACTION
|
Details
|
two further CH2Cl2 extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (20-30% ethylacetate in hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1)NC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 461 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |